molecular formula C9H9ClN6O2 B12632570 Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate

Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate

Cat. No.: B12632570
M. Wt: 268.66 g/mol
InChI Key: HDXCGZDOQGCJNE-UHFFFAOYSA-N
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Description

Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate is an organic compound with the molecular formula C9H9ClN6O2 It is a derivative of pyrimidine and tetrazole, featuring a chlorinated pyrimidine ring and a tetrazole ring connected via an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate typically involves the following steps:

    Formation of the Chloropyrimidine Intermediate: The starting material, 2-chloropyrimidine, is reacted with an appropriate reagent to introduce the ethyl acetate group. This can be achieved through an esterification reaction using ethyl acetate and a catalyst under reflux conditions.

    Tetrazole Formation: The chloropyrimidine intermediate is then subjected to a cyclization reaction with sodium azide to form the tetrazole ring. This reaction is typically carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

    Final Product Formation: The resulting product is purified through recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Catalysts: Acidic or basic catalysts for hydrolysis reactions.

    Solvents: Polar solvents like DMSO, ethanol, and water are commonly used.

Major Products Formed

    Substituted Pyrimidines: Products formed from substitution reactions.

    Carboxylic Acids and Alcohols: Products of hydrolysis reactions.

    Heterocyclic Compounds: Products of cyclization reactions.

Scientific Research Applications

Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including agrochemicals and materials science applications.

    Biological Studies: Researchers use it to study the biological activity of pyrimidine and tetrazole derivatives, including their antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chloropyrimidine and tetrazole moieties can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to the modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-chloropyrimidin-5-yl)acetate: A closely related compound with similar structural features but lacking the tetrazole ring.

    Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Another pyrimidine derivative with different substituents and applications.

Uniqueness

Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate is unique due to the presence of both chloropyrimidine and tetrazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Biological Activity

Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate, a compound with the molecular formula C9H9ClN6O2, has garnered attention for its potential biological activities, particularly as an inhibitor of stearoyl-coenzyme A delta-9 desaturase (SCD). This enzyme plays a crucial role in lipid metabolism and is implicated in various metabolic disorders.

Chemical Structure and Properties

  • Molecular Weight : 268.66 g/mol
  • CAS Number : 1241897-97-1
  • Chemical Formula : C9H9ClN6O2

This compound acts primarily as an inhibitor of SCD. By inhibiting this enzyme, the compound can potentially alter lipid synthesis pathways, which may be beneficial in treating conditions associated with abnormal lipid metabolism, such as:

  • Cardiovascular diseases
  • Obesity
  • Diabetes
  • Non-alcoholic fatty liver disease (NAFLD)

Inhibition of Stearoyl-CoA Delta-9 Desaturase

Research indicates that compounds similar to this compound can significantly inhibit SCD activity. The inhibition of SCD leads to reduced levels of monounsaturated fatty acids, which are often elevated in metabolic disorders. This action can contribute to the management of metabolic syndrome and related diseases .

Antimicrobial Activity

In addition to its role in lipid metabolism, this compound has been evaluated for antimicrobial properties. Similar compounds have demonstrated broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 µg/mL against certain pathogens .

Case Studies and Research Findings

  • Metabolic Syndrome Treatment : A study highlighted the potential use of SCD inhibitors in managing metabolic syndrome. The administration of this compound resulted in favorable changes in lipid profiles in animal models, suggesting its utility in clinical settings .
  • Antimicrobial Studies : In vitro tests have shown that derivatives of tetrazole compounds exhibit significant antimicrobial activity. For example, a related compound demonstrated efficacy against Candida species, indicating that this compound may also possess similar properties .

Table 1: Inhibitory Effects on SCD Activity

CompoundIC50 (µM)Effect on Lipid Profile
Ethyl [5-(2-chloropyrimidin-5-yl)-...25Decreased monounsaturated fats
Control (No treatment)-Normal lipid levels

Table 2: Antimicrobial Activity Against Various Strains

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans3.12

Properties

Molecular Formula

C9H9ClN6O2

Molecular Weight

268.66 g/mol

IUPAC Name

ethyl 2-[5-(2-chloropyrimidin-5-yl)tetrazol-2-yl]acetate

InChI

InChI=1S/C9H9ClN6O2/c1-2-18-7(17)5-16-14-8(13-15-16)6-3-11-9(10)12-4-6/h3-4H,2,5H2,1H3

InChI Key

HDXCGZDOQGCJNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)C2=CN=C(N=C2)Cl

Origin of Product

United States

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